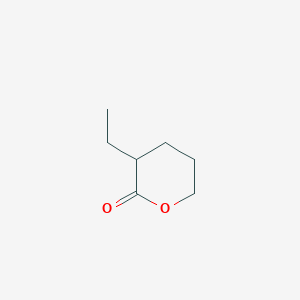
2H-Pyran-2-one, 3-ethyltetrahydro-
Descripción general
Descripción
“2H-Pyran-2-one, 3-ethyltetrahydro-” is a chemical compound with the CAS number 32821-68-4 . It is also known as 3-ethyltetrahydro-2H-pyran-2-one . This compound is a heterocyclic building block .
Synthesis Analysis
The compound 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) is a CO2-derived lactone synthesized via Pd-catalyzed telomerization of butadiene . As EVP is 28.9% by weight CO2, it has received significant recent attention as an intermediary for the synthesis of high CO2-content polymers .Molecular Structure Analysis
The molecular formula of “2H-Pyran-2-one, 3-ethyltetrahydro-” is C7H12O2 . The molecular weight is 128.1690 .Chemical Reactions Analysis
The photochemistry of 2H-Pyran-2-one has been investigated by laser flash photolysis with infrared detection . Major photoproducts obtained were ketene and a bicyclic lactone .Aplicaciones Científicas De Investigación
Polymer Synthesis and CO2 Utilization
Rapagnani and Tonks (2022) discussed the synthesis of 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) from CO2, emphasizing its role as a versatile platform for creating high CO2-content polymers through various polymerization strategies. This innovation highlights the compound's significance in developing sustainable materials by incorporating CO2, a greenhouse gas, into valuable polymers (Rapagnani & Tonks, 2022).
Green Chemistry Approaches
In green chemistry, Riveira and Mischne (2013) demonstrated a solvent-free, one-pot synthesis of 2H-Pyrans, leveraging ethylenediammonium diacetate as a catalyst. This process is noted for its environmental friendliness and efficiency, offering a significant advance over traditional methods by simplifying the synthesis of biologically active natural products (Riveira & Mischne, 2013).
Heterogeneous Catalysis
Dib et al. (2022) explored the use of MgAl2O4 spinel-type as a catalyst for the one-pot synthesis of 4H-pyrans, demonstrating an efficient and environmentally friendly methodology. This approach highlights the application of heterogeneous catalysis in synthesizing compounds with potential biological activities, showcasing the versatility of pyran derivatives in pharmaceutical and other applications (Dib et al., 2022).
Biocatalytic Methods for Synthesis
Yang et al. (2020) developed a biocatalytic method for constructing 2-amino-4H-pyrans via a one-pot tandem multi-component reaction, highlighting an eco-friendly approach to obtaining a library of 2-amino-4H-pyrans with good yields. This method underscores the potential of enzymatic catalysis in streamlining the synthesis of complex organic molecules (Yang et al., 2020).
Anti-corrosion Applications
El Hattak et al. (2021) evaluated pyran-2-one derivatives for their corrosion inhibition performance on mild steel in acidic conditions, presenting a promising application of these compounds in protecting industrial materials. The study provides insights into the mechanisms of corrosion inhibition and the potential for developing more effective anti-corrosion agents (El Hattak et al., 2021).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyloxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-4-3-5-9-7(6)8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMHTBMXCUARLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394726 | |
| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-2-one, 3-ethyltetrahydro- | |
CAS RN |
32821-68-4 | |
| Record name | 2H-Pyran-2-one, 3-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70394726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





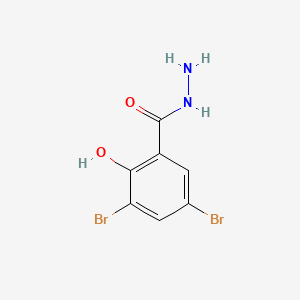
amino]-N-hydroxypropanimidamide](/img/structure/B1608823.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbonyl chloride](/img/structure/B1608824.png)
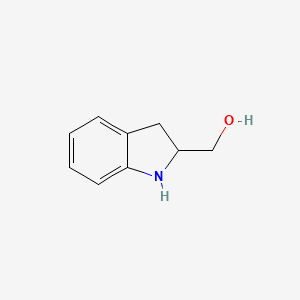
![[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanamine Hydrochloride](/img/structure/B1608826.png)

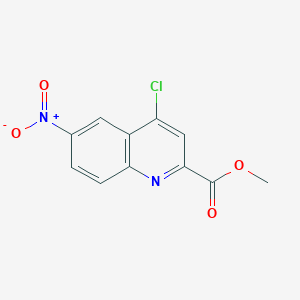
![3-[5-(2,4-Difluorophenyl)-2-furyl]acrylic acid](/img/structure/B1608833.png)

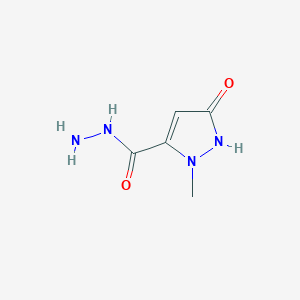
![3-[2-(3-Phenoxyphenyl)acetyl]benzonitrile](/img/structure/B1608839.png)
